3-fluoro-N-{3-[5-(propan-2-yl)-1,3-benzoxazol-2-yl]phenyl}benzamide
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Overview
Description
3-fluoro-N-{3-[5-(propan-2-yl)-1,3-benzoxazol-2-yl]phenyl}benzamide is an organic compound belonging to the class of benzamides
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-fluoro-N-{3-[5-(propan-2-yl)-1,3-benzoxazol-2-yl]phenyl}benzamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of Benzoxazole Ring: The benzoxazole moiety can be synthesized by reacting 2-aminophenol with an appropriate carboxylic acid derivative under dehydrating conditions.
Substitution Reaction: The benzoxazole derivative is then subjected to a substitution reaction with 3-fluorobenzoyl chloride in the presence of a base such as triethylamine to form the desired benzamide compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of robust purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-fluoro-N-{3-[5-(propan-2-yl)-1,3-benzoxazol-2-yl]phenyl}benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the benzamide group to an amine.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions, such as using sodium methoxide in methanol.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Oxidized benzamide derivatives.
Reduction: Amino derivatives.
Substitution: Substituted benzamides with different nucleophiles.
Scientific Research Applications
Chemistry
In chemistry, 3-fluoro-N-{3-[5-(propan-2-yl)-1,3-benzoxazol-2-yl]phenyl}benzamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
In biological research, this compound is studied for its potential interactions with various biomolecules. Its benzoxazole moiety is known to interact with proteins and nucleic acids, making it a candidate for drug discovery and development.
Medicine
In medicine, derivatives of this compound are investigated for their pharmacological properties. The presence of the fluorine atom and benzoxazole ring can enhance the compound’s bioavailability and metabolic stability, making it a potential candidate for therapeutic applications.
Industry
In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3-fluoro-N-{3-[5-(propan-2-yl)-1,3-benzoxazol-2-yl]phenyl}benzamide involves its interaction with specific molecular targets. The benzoxazole ring can bind to active sites of enzymes or receptors, modulating their activity. The fluorine atom can enhance the compound’s binding affinity and selectivity, leading to more potent biological effects.
Comparison with Similar Compounds
Similar Compounds
- 3-fluoro-N-(2-propynyl)benzamide
- 3-fluoro-N-(4-methylphenyl)benzamide
- 3-fluoro-N-(2-(trifluoromethyl)phenyl)benzamide
Uniqueness
Compared to similar compounds, 3-fluoro-N-{3-[5-(propan-2-yl)-1,3-benzoxazol-2-yl]phenyl}benzamide is unique due to the presence of the benzoxazole ring, which imparts distinct chemical and biological properties. This structural feature can enhance the compound’s stability, reactivity, and potential for various applications.
Properties
Molecular Formula |
C23H19FN2O2 |
---|---|
Molecular Weight |
374.4 g/mol |
IUPAC Name |
3-fluoro-N-[3-(5-propan-2-yl-1,3-benzoxazol-2-yl)phenyl]benzamide |
InChI |
InChI=1S/C23H19FN2O2/c1-14(2)15-9-10-21-20(13-15)26-23(28-21)17-6-4-8-19(12-17)25-22(27)16-5-3-7-18(24)11-16/h3-14H,1-2H3,(H,25,27) |
InChI Key |
BYGXGRFXORMFAP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC2=C(C=C1)OC(=N2)C3=CC(=CC=C3)NC(=O)C4=CC(=CC=C4)F |
Origin of Product |
United States |
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